N-Phenylhydroxylamine
Description
Academic Significance and Broad Research Applications
Role as Chemical Intermediate in Advanced Organic Synthesis
N-Phenylhydroxylamine is a valuable precursor in the synthesis of a wide array of organic molecules, ranging from analytical reagents to complex bioactive compounds. solubilityofthings.comresearchgate.netwhiterose.ac.uk Its utility stems from the reactivity of the hydroxylamine (B1172632) functional group, which can undergo various transformations such as rearrangement, oxidation, and condensation.
Key synthetic applications include:
Bamberger Rearrangement: As discovered in early research, the acid-catalyzed rearrangement of this compound is a primary method to produce 4-aminophenol (B1666318), an important industrial chemical and a precursor for pharmaceuticals like acetaminophen. mdpi.comnih.govwikipedia.orgbeilstein-journals.orggoogle.com
Synthesis of Cupferron: this compound is the essential starting material for producing Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. wikipedia.orggoogle.comnih.gov This is achieved by reacting this compound with a source of the nitrosonium ion (NO⁺), such as an alkyl nitrite (B80452) in the presence of ammonia (B1221849). wikipedia.orgorgsyn.org Cupferron is a well-known chelating agent used in analytical chemistry for the separation and precipitation of metal ions like copper and iron. google.comwikipedia.org
Oxidation to Nitrosobenzene (B162901): The oxidation of this compound, for instance with dichromate, yields nitrosobenzene (C₆H₅NO). wikipedia.org This reaction is part of the redox relationship between nitrobenzene (B124822), this compound, and aniline (B41778). wikipedia.org
Formation of Nitrones: It reacts with aldehydes, such as benzaldehyde (B42025), to form diphenylnitrone, which is a well-known 1,3-dipolar compound used in cycloaddition reactions to synthesize heterocyclic systems. wikipedia.org
Precursor to Other Compounds: It serves as an intermediate in the controlled reduction of nitrobenzene to produce aniline or azoxybenzene (B3421426), with the product selectivity being highly dependent on the catalyst and reaction conditions. acs.org It is also used to synthesize N-acetyl-N-phenylhydroxylamine. chemeurope.comorgsyn.org
The table below lists some of the important compounds synthesized using this compound as a key intermediate.
| Starting Material | Reagent(s) | Product | Significance of Product |
| This compound | Strong aqueous acid | 4-Aminophenol | Precursor for dyes and pharmaceuticals (e.g., acetaminophen) nih.govwikipedia.orggoogle.com |
| This compound | Alkyl nitrite, Ammonia | Cupferron | Analytical reagent for metal ion separation wikipedia.orgwikipedia.orgorgsyn.org |
| This compound | Dichromate (oxidizing agent) | Nitrosobenzene | Organic synthesis intermediate wikipedia.org |
| This compound | Benzaldehyde | Diphenylnitrone | 1,3-dipolar compound for cycloaddition reactions wikipedia.org |
| This compound | Acetyl chloride | N-Acetyl-N-phenylhydroxylamine | A more stable derivative used in further synthesis chemeurope.comorgsyn.org |
Importance in Biological and Medical Research
In the biological and medical sciences, this compound is primarily studied as a reactive metabolite of aniline and other nitroaromatic compounds. industrialchemicals.gov.auoup.com Its formation in biological systems is often linked to toxicological effects.
Metabolite of Aniline: this compound is formed in the body, particularly in the liver, through the N-hydroxylation of aniline by cytochrome P-450 enzymes. industrialchemicals.gov.aunih.gov Although it is a minor metabolite, it is considered a principal route through which aniline exerts its toxic effects. industrialchemicals.gov.auoup.com
Toxicology and Oxidative Stress: Research has shown that this compound is a potent agent for causing methemoglobinemia, a condition where hemoglobin in the blood is oxidized and cannot effectively transport oxygen. nih.govoup.com It participates in an intraerythrocytic redox cycle where it is converted to nitrosobenzene while oxidizing hemoglobin, and is then reduced back, perpetuating the toxic effect. nih.govoup.com Studies in rats have demonstrated that this compound induces oxidative stress and is a splenotoxin, contributing to the characteristic splenic toxicity of aniline. oup.comutmb.edunih.gov
Toxic Oil Syndrome (TOS): The compound has been implicated in the pathogenesis of Toxic Oil Syndrome, a rare intoxication that caused a major epidemic in Spain in 1981. orpha.netwikipedia.orgrarediseases.org The syndrome was linked to the consumption of rapeseed oil contaminated with aniline. orpha.netwikipedia.org this compound, as a reactive metabolite of aniline, is thought to have played a role in the immune-driven pathogenesis of the disease. ebi.ac.uk
Interaction with Heme Proteins: Beyond hemoglobin, this compound and its derivatives are known to interact with other heme proteins like myoglobin. karger.comgrafiati.comrcsb.org These interactions are a subject of research to understand the mechanisms of toxicity and the bioinorganic chemistry of these compounds. rcsb.orgnih.govnih.gov
Role in Drug Discovery: Derivatives of this compound are investigated in medicinal chemistry. For example, N-nitroso-N-phenylhydroxylamine (Cupferron) and its derivatives have been synthesized and studied for their potential as new antimicrobial agents to combat resistant bacteria. nih.gov Other derivatives have been designed as potential nitric oxide (NO) releasing agents for therapeutic applications. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylhydroxylamine | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H | |
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InChI Key |
CKRZKMFTZCFYGB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)NO | |
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Molecular Formula |
C6H7NO | |
| Record name | N-PHENYLHYDROXYLAMINE | |
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DSSTOX Substance ID |
DTXSID3025889 | |
| Record name | N-Phenylhydroxylamine | |
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Molecular Weight |
109.13 g/mol | |
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Physical Description |
N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992), Solid; [Merck Index] Tan to brown solid; [CAMEO] | |
| Record name | N-PHENYLHYDROXYLAMINE | |
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Solubility |
Soluble in hot water (NTP, 1992), VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID | |
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Vapor Pressure |
0.00795 [mmHg] | |
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Color/Form |
NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN, NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN | |
CAS No. |
100-65-2 | |
| Record name | N-PHENYLHYDROXYLAMINE | |
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| Record name | Phenylhydroxylamine | |
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| Record name | PHENYLHYDROXYLAMINE | |
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Melting Point |
181 to 183 °F (NTP, 1992), 82 °C | |
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Synthetic Methodologies for N Phenylhydroxylamine
Reduction of Nitrobenzene (B124822): Advanced Methodologies and Mechanistic Insights
The conversion of nitrobenzene to N-phenylhydroxylamine is a delicate process that involves the transfer of four electrons and four protons. The reaction proceeds through a nitrosobenzene (B162901) intermediate, and if not carefully controlled, can readily continue to the six-electron reduction product, aniline (B41778). unimi.it The key to achieving high selectivity for PHA lies in halting the reduction at the hydroxylamine (B1172632) stage.
Metal-Mediated Reductions (e.g., Zinc, Tin)
Historically, the reduction of nitrobenzene using metals like zinc or tin has been a common method for preparing this compound. mdpi.comwhiterose.ac.uk This method relies on the transfer of electrons from the metal surface to the nitrobenzene molecule in a protic solvent.
A typical procedure involves vigorously stirring a dispersion of zinc dust with nitrobenzene in an aqueous ethanol (B145695) solution. chemicalbook.com The reaction is often initiated and controlled by the addition of an aqueous solution of an electrolyte, such as ammonium (B1175870) chloride. chemicalbook.com The metal acts as the reducing agent, with the reaction mechanism proceeding through a direct route of reduction from nitrobenzene to nitrosobenzene, then to this compound. unimi.it
The selectivity and yield of this compound in metal-mediated reductions are highly dependent on the reaction conditions. The choice of solvent, temperature, and additives plays a crucial role in the reaction outcome.
One innovative approach utilizes a CO2-H2O system with zinc powder, which is presented as an environmentally friendly alternative to traditional methods that use ammonium chloride. researchgate.net In this system, a selectivity to PHA of 92% was achieved at 25°C after 1.0 hour. researchgate.net The efficiency of this reduction is influenced by physical parameters such as the stir speed and the particle size of the zinc powder, with higher speeds and smaller particle diameters favoring the reaction. researchgate.net The CO2-H2O system offers the advantage of reusability and avoids the production of chloride-containing wastewater. researchgate.net
The addition of ethanol as a co-solvent in the Zn/H2O/CO2 system has been shown to significantly promote the selectivity for hydroxylamines, increasing it from 71% to 90% in the case of o-nitrotoluene reduction. researchgate.net In another example, using a 50% aqueous ethanol solution with zinc dust and ammonium chloride for the reduction of nitrobenzene yielded 72.2% this compound. chemicalbook.com
| Metal | Solvent System | Additive | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) |
| Zinc | H2O/CO2 | - | 25 | 1.0 | 92 | - |
| Zinc | H2O/CO2 | Ethanol | 25 | - | 90 (for o-nitrotoluene) | - |
| Zinc | 50% aq. Ethanol | NH4Cl | Reflux | - | - | 72.2 |
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation and transfer hydrogenation represent more modern and efficient methods for the synthesis of this compound. orgsyn.org These processes offer advantages in terms of selectivity, reaction conditions, and catalyst reusability. gychbjb.com
Catalytic hydrogenation involves the use of molecular hydrogen (H2) as the reductant in the presence of a metal catalyst. mdpi.com Transfer hydrogenation, on the other hand, utilizes a hydrogen donor molecule, such as hydrazine (B178648) or formic acid, to provide the hydrogen for the reduction. orgsyn.orgresearchgate.net For instance, hydrazine hydrate (B1144303) in the presence of a rhodium on carbon catalyst can be used for the transfer hydrogenation of nitrobenzene. orgsyn.org
A variety of heterogeneous catalysts have been developed for the selective hydrogenation of nitrobenzene to this compound. Platinum-based catalysts, particularly platinum on carbon (Pt/C), are widely studied. mdpi.com Gold nanoparticles (AuNPs) have also emerged as highly effective and selective catalysts for this transformation. manchester.ac.uk
Research has shown that phosphine-decorated polymer immobilized ionic liquid-stabilized gold nanoparticles (AuNP@PPh2-PIILP) can be an exceptionally efficient catalyst for the sodium borohydride-mediated reduction of nitrobenzene. manchester.ac.uk This system can produce this compound, azoxybenzene (B3421426), or aniline as the sole product depending on the reaction conditions. manchester.ac.uk
The design of the catalyst is critical for achieving high selectivity towards this compound. This includes the choice of the active metal, the support material, and the presence of promoters or bimetallic systems.
For platinum catalysts, the support material has been found to influence the catalytic activity. mdpi.com For instance, a 5% Pt on silica (B1680970) gel catalyst has been used effectively for the hydrogenation of nitrobenzene. chemicalbook.com The hydrophobicity of the catalyst surface can also play a role; a more hydrophobic surface may favor the adsorption of nitrobenzene over the more hydrophilic this compound, thus preventing its further reduction. researchgate.net
Bimetallic catalysts, such as those combining platinum with tin, have been investigated to enhance selectivity. mdpi.com In one study, a Pt/Sn catalyst showed 65% selectivity towards N-aryl hydroxylamine at 80% nitrobenzene conversion, although the efficiency decreased at higher Pt/Sn ratios. mdpi.com
Gold nanoparticles stabilized by phosphino-modified polymer immobilized ionic liquids have demonstrated exceptional selectivity. whiterose.ac.uk By adjusting the reaction solvent and atmosphere, these catalysts can direct the reduction of nitrobenzene to yield either this compound, azoxybenzene, or aniline with high precision. whiterose.ac.uk
Additives are frequently employed in catalytic systems to enhance selectivity by modifying the catalyst surface or the reaction environment. mdpi.com Dimethyl sulfoxide (B87167) (DMSO) is a well-known additive for platinum-catalyzed hydrogenations, where it is believed to increase selectivity by poisoning the catalyst to some extent, thereby reducing the rate of further hydrogenation of this compound. mdpi.comrsc.org
Amines, such as triethylamine (B128534) (NEt3) and n-butylamine, also play a significant role in improving selectivity. rsc.org In a system using a Pt/SiO2 catalyst, the combination of DMSO and NEt3 in isopropanol (B130326) at room temperature and 1 bar of H2 led to a 98.8% yield and selectivity for this compound. rsc.org Similarly, using n-butylamine as an additive with a Pt/SiO2 catalyst resulted in a 97.0% yield and 98.8% selectivity. rsc.org Nitrogen-containing solvents like N-methyl morpholine (B109124) have also been shown to lead to very high selectivity (99.7%) for phenylhydroxylamine when using a 5wt% Pt/C catalyst. gychbjb.com
The following table summarizes the effect of various additives on the catalytic hydrogenation of nitrobenzene:
| Catalyst | Additive(s) | Solvent | H2 Pressure (bar) | Temperature | Yield (%) | Selectivity (%) |
| 5% Pt/SiO2 | DMSO, NEt3 | Isopropanol | 1 | Room Temp | 98.8 | 98.8 |
| 5% Pt/C | DMSO, NEt3 | Isopropanol | 1 | Room Temp | 97.2 | 97.2 |
| 5% Pt/SiO2 | DMSO, n-BuNH2 | Isopropanol | 1 | Room Temp | 97.0 | 98.8 |
| 5% Pt/C | N-methyl morpholine | N/A | Normal | Normal | >94 | 99.7 |
| 5% Pt/SiO2 | DMSO | Isopropanol | 10 | Room Temp | 73.2 | 75.4 |
Heterogeneous Catalysis Systems (e.g., Pt/C, AuNPs)
Other Synthetic Routes (e.g., Oxidation of Amines, Alkylation/Arylation of Hydroxylamines)
Beyond the reduction of nitro compounds, this compound can be synthesized through other chemical transformations.
Oxidation of Amines: The oxidation of anilines can yield this compound, although controlling the reaction to prevent further oxidation to nitrosobenzene or nitrobenzene is a challenge. Organoselenium compounds, such as benzeneseleninic acid, can catalyze the oxidation of aniline using hydrogen peroxide as the oxidant. This compound is confirmed as an intermediate in this process, which can then be further oxidized to nitrosobenzene and subsequently to nitrobenzene. rsc.org
Alkylation/Arylation of Hydroxylamines: this compound can be prepared by the direct arylation of hydroxylamine. This has been achieved through palladium-catalyzed cross-coupling reactions of aryl halides (bromides, chlorides, iodides) with hydroxylamine. organic-chemistry.org Similarly, copper-catalyzed N-arylation of N- and O-functionalized hydroxylamines with aryl iodides provides another effective route to N-arylhydroxylamine derivatives. organic-chemistry.org
Reduction with Metals: A classical and historically significant method involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. chemicalbook.comwikipedia.org This method can achieve good yields (around 72%) but generates significant metal waste. chemicalbook.com
Reaction Mechanisms and Chemical Transformations of N Phenylhydroxylamine
Bamberger Rearrangement: Mechanistic Elucidation and Theoretical Studies
The Bamberger rearrangement is a classic organic reaction that converts N-phenylhydroxylamines into 4-aminophenols upon treatment with strong aqueous acid. wiley-vch.dewikipedia.orghellenicaworld.com This reaction, named after Eugen Bamberger, is a cornerstone transformation for the synthesis of aminophenol derivatives. wikipedia.orghellenicaworld.com
Strong acid catalysis is essential for the Bamberger rearrangement to proceed. wiley-vch.dewikipedia.org The mechanism is initiated by the protonation of the N-phenylhydroxylamine molecule. While N-protonation is considered to be kinetically favored, it is an unproductive pathway. wikipedia.orghellenicaworld.com The key step is the O-protonation of the hydroxylamine (B1172632) group, which transforms the hydroxyl group into a good leaving group (water). wikipedia.orgscribd.comscribd.com
Some studies have investigated the role of different protonation states. While a monoprotonated species is traditionally shown in the mechanism, recent Density Functional Theory (DFT) calculations have explored the possibility of a diprotonated system. beilstein-journals.orgnih.govresearchgate.net These theoretical studies suggest that a diprotonated intermediate, Ph-N(OH)H + (H₃O⁺)₂(H₂O)₁₃, could be involved, leading to an activation energy that aligns well with experimental data. beilstein-journals.orgnih.gov In contrast, the activation energies calculated for the monoprotonated system were found to be significantly higher than what is observed experimentally. beilstein-journals.orgebi.ac.uk The nature of the acid can also influence the product distribution; for instance, using hydrochloric acid can lead to the formation of chloro-amino derivatives alongside the aminophenol. beilstein-journals.org
A critical aspect of the Bamberger rearrangement mechanism is its intermolecular nature. This has been unambiguously demonstrated through isotopic labeling experiments. When the reaction is carried out in the presence of H₂¹⁸O-enriched sulfuric acid, the ¹⁸O isotope is incorporated into the resulting 4-aminophenol (B1666318) product. beilstein-journals.org This finding rules out an intramolecular mechanism, such as a direct wiley-vch.dewikipedia.org-hydroxyl shift, and confirms that the water molecule that adds to the aromatic ring comes from the solvent. beilstein-journals.org Further evidence for the intermolecular pathway comes from the reaction of N-ethyl-N-phenylhydroxylamine in methanol, which yields p-(ethylamino)anisole, demonstrating that the nucleophile (in this case, methanol) is incorporated from the solvent. beilstein-journals.org
The central intermediate traditionally proposed in the Bamberger rearrangement is the phenylnitrenium ion (C₆H₅NH⁺). wiley-vch.dewikipedia.orgscribd.com This electrophilic species is thought to be formed following the loss of a water molecule from the O-protonated this compound. wiley-vch.describd.com The nitrenium ion is then attacked by a nucleophile, typically water, at the para position of the aromatic ring. wikipedia.orgscribd.com
However, the existence of a discrete nitrenium ion as a free intermediate has been questioned by recent theoretical studies. beilstein-journals.orgnih.govresearchgate.netebi.ac.uk DFT calculations suggest that the nitrenium ion is highly unstable and would be immediately attacked by the surrounding water molecules in a downhill energetic process without a transition state. beilstein-journals.orgresearchgate.net These computational models propose an alternative mechanism involving an "aniline dication-like" transition state. beilstein-journals.orgnih.gov In this model, the reaction proceeds through a concerted process where the N-O bond breaks as the nucleophile attacks the ring, avoiding the formation of a high-energy nitrenium ion. beilstein-journals.orgresearchgate.net
The primary product of the Bamberger rearrangement of this compound is 4-aminophenol. wiley-vch.dehellenicaworld.comwikipedia.org After the nucleophilic attack of water at the para-position of the intermediate, the aromaticity of the ring is restored through deprotonation, yielding the final 4-aminophenol product. wiley-vch.de The reaction is highly regioselective for the para-substituted product. beilstein-journals.org The formation of 4-aminophenol is a crucial step in various industrial syntheses, including the production of pharmaceuticals. nih.gov
Table 1: Mechanistic Details of the Bamberger Rearrangement
| Mechanistic Aspect | Description | Key Findings / Evidence |
| Catalysis | Requires strong aqueous acid (e.g., H₂SO₄). wiley-vch.dewikipedia.org | O-protonation of the hydroxylamine is the productive pathway, creating a good leaving group (H₂O). wikipedia.orgscribd.com DFT studies suggest a diprotonated system may be involved. beilstein-journals.orgnih.gov |
| Pathway | Intermolecular. beilstein-journals.org | ¹⁸O-labeling studies show incorporation of oxygen from the solvent into the product. beilstein-journals.org |
| Intermediate | Traditionally proposed as a nitrenium ion (C₆H₅NH⁺). wiley-vch.describd.com | Recent DFT calculations suggest the nitrenium ion is not a stable intermediate and propose an aniline (B41778) dication-like transition state. beilstein-journals.orgnih.govresearchgate.net |
| Product | Primarily 4-aminophenol. hellenicaworld.comwikipedia.org | Formed by nucleophilic attack of water at the para position, followed by rearomatization. wiley-vch.de |
Oxidation Reactions and Pathways
This compound is readily oxidized, a characteristic that defines another major aspect of its chemical reactivity. This susceptibility to oxidation means it is often unstable in the presence of air or other oxidizing agents. smolecule.com
A common and synthetically useful oxidation of this compound yields nitrosobenzene (B162901) (C₆H₅NO). wikipedia.orgsmolecule.com This transformation can be achieved using various oxidizing agents. A classic laboratory method involves the use of a dichromate salt, such as sodium dichromate (Na₂Cr₂O₇), as the oxidant. wikipedia.orgsmolecule.comwikipedia.org The reaction is also observed to occur in aqueous solutions, where it is dependent on the presence of molecular oxygen and can be catalyzed by both general acids and bases. nih.gov In biological systems, the oxidation of this compound to nitrosobenzene is a key reaction, where it can interact with hemoglobin to form methemoglobin. nih.gov The nitrosobenzene product itself exists in a monomer-dimer equilibrium. wikipedia.org
Table 2: Oxidation of this compound
| Reaction | Reactant | Oxidizing Agent(s) | Product |
| Oxidation | This compound | Dichromate (e.g., Na₂Cr₂O₇) smolecule.comwikipedia.org, Molecular Oxygen (O₂) nih.gov | Nitrosobenzene wikipedia.orgwikipedia.org |
Formation of Azoxybenzene (B3421426) and Azobenzene (B91143) via Condensation Reactions
The condensation of this compound is a key pathway to the formation of azoxybenzene and, subsequently, azobenzene. This transformation typically involves the reaction of this compound with nitrosobenzene. nih.govmdpi.com Under certain conditions, nitrosobenzene is first formed from the partial oxidation of this compound or the partial reduction of nitrobenzene (B124822). The subsequent condensation between this compound and nitrosobenzene yields azoxybenzene. nih.govmdpi.com Further reduction of azoxybenzene can then lead to the formation of azobenzene. nih.gov
The reaction pathway can be influenced by the reaction conditions. For instance, under alkaline conditions, the condensation reaction between this compound and nitrosobenzene to form azoxybenzene is favored. nih.govmdpi.com In some catalytic systems, this condensation is a crucial step in the selective synthesis of azoxybenzene from nitrobenzene. nih.gov The presence of a base, such as sodium hydroxide, promotes this condensation. nih.govmdpi.com
The general mechanism for the formation of azoxybenzene involves the nucleophilic attack of this compound on nitrosobenzene. This is followed by dehydration to form the final product. oup.com
Influence of pH and Buffer Systems on Condensation
The pH of the reaction medium and the presence of buffer systems have a significant impact on the condensation reaction of this compound with nitrosobenzene. The rate-determining step of the reaction can change depending on the pH. oup.com
In the reaction between this compound and nitrosobenzene, over the entire pH range studied, the rate-determining step is the dehydration of the addition intermediate formed between the two reactants. oup.com This is in contrast to the reaction of aniline with nitrosobenzene, where the rate-determining step changes from the attack of the amine on nitrosobenzene at low pH to the dehydration of the intermediate at higher pH. oup.com This highlights the unique behavior of this compound as a nucleophile. oup.com
Studies have shown that the reaction is subject to general acid and general base catalysis. oup.com For instance, the dehydration step of the reaction between N-methylhydroxylamine and nitrosobenzene is catalyzed by the basic component of the buffer. oup.com
| Catalyst | Effect on Condensation | Reference |
| Sodium Hydroxide (NaOH) | Promotes the condensation of nitrosobenzene with this compound to form azoxybenzene. | nih.govmdpi.com |
| Acidic Conditions | Can influence the rate-determining step of the reaction. | oup.com |
| Buffer Systems | Can catalyze the dehydration step of the condensation reaction. | oup.com |
Redox Cycling Mechanisms
This compound is known to participate in redox cycling, a process where it is repeatedly oxidized and then reduced back to its original state or a related compound. This is particularly significant in biological systems.
A prominent example of this is the interaction of this compound with hemoglobin. This compound reacts with hemoglobin to form methemoglobin and nitrosobenzene. nih.govnih.gov In the presence of a suitable substrate within red blood cells, enzymatic mechanisms can reduce nitrosobenzene back to this compound, thus completing the cycle. nih.govnih.gov This intraerythrocytic recycling is responsible for the high potency of this compound as a methemoglobin-forming agent. nih.gov
The cytochrome P-450 enzyme system is also involved in the redox cycling of this compound and its derivatives. For example, N-(2-methoxyphenyl)hydroxylamine, a metabolite of o-anisidine (B45086) and o-nitroanisole, undergoes complex redox cycling reactions in the presence of liver microsomes, forming o-aminophenol and o-nitrosoanisole. nih.gov Similarly, N-hydroxy derivatives of other aromatic amines can be reduced back to their parent amines by enzymes like NADPH:CYP reductase or non-enzymatically by NADPH. nih.gov
| System | Redox Cycling Pathway | Significance | Reference |
| Hemoglobin | N-PHA → Nitrosobenzene → N-PHA | High potency as a methemoglobin former. | nih.govnih.gov |
| Cytochrome P-450 | N-Arylhydroxylamine ⇌ Arylnitroso Compound | Formation of various metabolites and potential for toxicity. | nih.gov |
Reduction Reactions
This compound can be reduced to form aniline and hydrazobenzene (B1673438) under various reaction conditions.
Conversion to Aniline
The reduction of this compound to aniline is a common transformation. This can be achieved through catalytic hydrogenation. mdpi.com In the catalytic reduction of nitrobenzene, this compound is a key intermediate, and its subsequent reduction to aniline is often the rate-determining step. Under acidic or neutral conditions, the further reduction of this compound to aniline is favored. mdpi.com
Various reducing agents can also effect this conversion. For instance, under anaerobic conditions, this compound reacts with bisulfite to form aniline, among other products. nih.gov
Formation of Hydrazobenzene
This compound can also be converted to hydrazobenzene. In a study using gold nanoparticles supported on polystyrene as a catalyst and sodium borohydride (B1222165) as a reducing agent in 50% aqueous ethanol (B145695), this compound was directly converted to hydrazobenzene in 82% yield. nih.gov In this specific system, the reduction of this compound to aniline appears to be slower than the pathway leading to hydrazobenzene. nih.gov However, when the reaction was conducted in water, a mixture of products including hydrazobenzene (4%), azobenzene (69%), azoxybenzene (4%), and aniline (23%) was obtained. nih.gov
Reactions with Electrophiles and Nucleophiles
As a nucleophilic compound with reactive sites, this compound readily reacts with both electrophiles and nucleophiles.
A classic example of a reaction with an electrophile is the Bamberger rearrangement, where this compound rearranges in the presence of a strong aqueous acid to form 4-aminophenol. mdpi.comwikipedia.orgwikipedia.org The mechanism involves the protonation of the hydroxylamine, leading to the formation of a nitrenium ion intermediate which is then attacked by water. wikipedia.org
This compound also reacts with other electrophiles. For instance, it reacts with aldehydes to form nitrones. The condensation with benzaldehyde (B42025) yields diphenylnitrone. wikipedia.org
With nucleophiles, this compound can undergo substitution reactions. Under anaerobic conditions, it reacts with the nucleophile bisulfite, leading to the formation of aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.govnih.gov These products are formed through nucleophilic attack of both bisulfite and sulfite (B76179) on the this compound. nih.govnih.gov It also reacts with thiols like L-cysteine and N-acetyl-L-cysteine to yield S-o- and S-p-aminophenyl-L-cysteine and o- and p-aminophenylmercapturic acid, respectively. rsc.org
Cyclization and Heterocycle Formation
This compound is a valuable building block in the synthesis of various heterocyclic compounds. smolecule.com Its ability to form nitrone intermediates or participate in cycloaddition reactions makes it a key starting material for creating complex cyclic structures. lookchem.comechemi.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comajrconline.org
Isoxazolidines, a class of five-membered heterocyclic compounds, can be synthesized from this compound. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com One common method involves a three-component one-pot catalytic reaction where this compound reacts with aldehydes and α,β-unsaturated aldehydes. smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com An alternative pathway involves the 1,3-dipolar cycloaddition of nitrones, derived from this compound and an aldehyde like benzaldehyde, to an olefin. psu.eduorgsyn.org This cycloaddition can be highly enantioselective when using chiral catalysts, yielding specific diastereoisomers. psu.edu The reaction of this compound with methyl vinyl ketone can also lead to a tautomeric mixture of a linear form and 5-hydroxy-2-phenyl-5-methylisoxazolidine. researchgate.net
Tetrahydro-1,2-oxazines, which are six-membered heterocyclic compounds, can be prepared using this compound as a key reactant. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com The synthesis is achieved by treating this compound with an aldehyde and cyclopropane (B1198618) in a reaction known as a homo [3+2] dipolar cycloaddition. smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com
A modern synthetic application of this compound is in the formation of 2-alkylindoles, which are important scaffolds in pharmaceutical chemistry. lookchem.comnih.govpsu.edu This synthesis is achieved through a gold-catalyzed reaction between this compound and aliphatic terminal alkynes. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comnih.govpsu.edunih.gov The proposed mechanism begins with the gold-catalyzed addition of the hydroxylamine to the alkyne, forming an O-alkenyl-N-arylhydroxylamine intermediate. nih.govpsu.edu This intermediate then undergoes facile, sequential in situ 3,3-rearrangements and cyclodehydrations to afford the final 2-alkylindole product with high regiospecificity under mild conditions. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comnih.govpsu.edunih.gov
| Heterocycle | Reactants | Reaction Type | Catalyst/Conditions | Reference |
| Isoxazolidines | Aldehydes, α,β-unsaturated aldehydes | Three-component one-pot reaction | Catalytic | smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com |
| Tetrahydro-1,2-Oxazines | Aldehyde, Cyclopropane | Homo [3+2] dipolar cycloaddition | - | smolecule.comlookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com |
| 2-Alkylindoles | Aliphatic terminal alkynes | Annulation via sequential 3,3-rearrangements and cyclodehydration | Gold catalyst | lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comnih.govpsu.edunih.gov |
Formation of Nitrones with Aldehydes
This compound serves as a key precursor in the synthesis of nitrones, a class of organic compounds characterized by the functional group R1R2C=N+(R3)O−. The formation of nitrones from this compound and aldehydes is a condensation reaction that involves the elimination of a water molecule. wikipedia.org This transformation is a well-established method for creating nitrones, which are valuable intermediates in organic synthesis, particularly as 1,3-dipoles in cycloaddition reactions for constructing heterocyclic systems. nsf.gov
The general reaction involves the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding nitrone. A classic example of this reaction is the condensation of this compound with benzaldehyde to form α,N-diphenylnitrone, a widely utilized 1,3-dipolar compound. wikipedia.org
General Reaction Scheme: C₆H₅NHOH + R-CHO → C₆H₅N(O)=CHR + H₂O
The synthesis is often carried out by dissolving this compound and the respective aldehyde in a minimal quantity of warm ethanol. wm.edu Upon cooling, the nitrone product typically precipitates from the solution, allowing for straightforward isolation. wm.edu
Research into the kinetics and mechanism of the reaction between this compound and aromatic aldehydes, such as benzaldehyde, suggests a pre-association mechanism in the attack step, which distinguishes it from the mechanism observed with other amines. oup.com This proposed mechanism highlights specific steric requirements for the reaction to proceed efficiently. oup.com
The direct synthesis of molecules containing both a nitrone and an aldehyde functionality is challenging. nsf.gov The high reactivity of the aldehyde group often leads to incompatibility with the conditions typically used for nitrone generation, such as the oxidation of amines or hydroxylamines. nsf.gov However, specialized organocatalytic redox mechanisms have been developed to address this, enabling the direct introduction of a nitrone function onto aldehyde substrates. nsf.gov
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Aldehyde (general) | Nitrone | Condensation |
| This compound | Benzaldehyde | α,N-Diphenylnitrone | Condensation |
Acid-Base Chemistry and Amphoteric Nature
This compound exhibits amphoteric properties, meaning it can function as both an acid and a base depending on the chemical environment. smolecule.com This dual reactivity is a direct consequence of its molecular structure, which incorporates both a basic amino-group nitrogen and an acidic hydroxyl group. smolecule.com
As a base, this compound reacts with acids in exothermic neutralization reactions to produce a salt and water. chemicalbook.comnoaa.gov The lone pair of electrons on the nitrogen atom can accept a proton, demonstrating its Brønsted-Lowry basicity. It is soluble in certain concentrated non-dehydrating acids, such as acetic acid. google.com However, under strongly acidic conditions, this compound is unstable and readily undergoes the Bamberger rearrangement to form 4-aminophenol. wikipedia.orgsmolecule.com
The amphoteric nature of this compound allows it to act as a catalyst in certain reactions. For example, it can function as an amphoteric acid/base catalyst in the dehydration of certain intermediates, such as in the conversion of P2-OH to nitrosobenzene. rsc.org This catalytic activity stems from its ability to both donate and accept protons, facilitating the reaction pathway.
| Property | Description | Example Reaction |
| Basicity | The nitrogen atom's lone pair accepts a proton. | Reacts with acids to form salts and water. chemicalbook.comnoaa.gov |
| Acidity | The hydroxyl group donates a proton. | Can be deprotonated by a base. |
| Amphoterism | Acts as both an acid and a base. | Undergoes Bamberger rearrangement in strong acid to form 4-aminophenol. wikipedia.orgsmolecule.com |
N Phenylhydroxylamine Derivatives: Synthesis, Reactivity, and Applications
Synthesis of Substituted N-Phenylhydroxylamines
The preparation of substituted N-Phenylhydroxylamines can be achieved through various synthetic routes, with the reduction of the corresponding nitroaromatic compounds being a primary method. researchgate.net One common laboratory-scale approach involves the reduction of nitrobenzene (B124822) or its substituted derivatives using zinc dust in the presence of ammonium (B1175870) chloride. chemicalbook.comnih.gov This method, while effective, requires careful control of reaction conditions, such as temperature, to optimize the yield of the desired N-phenylhydroxylamine and prevent further reduction to aniline (B41778). nih.gov
Another significant synthetic strategy is catalytic transfer hydrogenation. orgsyn.org This technique offers a convenient and high-yield pathway to N-phenylhydroxylamines. orgsyn.org For instance, nitrobenzene can be reduced using hydrazine (B178648) hydrate (B1144303) as the hydrogen donor in the presence of a catalyst like ruthenium. orgsyn.orggoogle.com This method is often preferred as it can be milder and more selective than other reduction techniques. orgsyn.org The resulting this compound is often used immediately in subsequent reactions due to its thermal instability and tendency to rearrange. orgsyn.org
Furthermore, the alkylation or arylation of hydroxylamine (B1172632) presents another synthetic avenue. This process involves the reaction of hydroxylamine, a nucleophilic reagent, with electrophilic alkyl or aryl compounds to produce the corresponding substituted hydroxylamine derivatives. nih.gov The success of this method is highly dependent on the careful control of reaction conditions to manage yield and selectivity. nih.gov
Reactivity Profiles of Derivatives
The reactivity of this compound derivatives is largely dictated by the nature of the substituents on the phenyl ring and the nitrogen atom. A key characteristic of these compounds is their ability to form stable chelate complexes with a variety of metal ions. This property is central to their application in analytical chemistry.
N-acyl substituted phenylhydroxylamines, for example, exhibit a marked difference in their reactivity towards metal ions depending on the nature of the acyl group. cdnsciencepub.com While the stability of the metal complexes generally increases with the basicity of the reagent, the ability to form a precipitate from an aqueous solution is significantly influenced by the attached radical. cdnsciencepub.com For instance, derivatives with unsaturated five-membered rings in the acyl group can lead to more sensitive colorimetric reagents. cdnsciencepub.com
The reaction of substituted N-phenylhydroxylamines with sulfonyl chlorides in the presence of a base can lead to the formation of substituted 2-aminophenols. purdue.edu Additionally, these derivatives can undergo oxidation-reduction reactions, such as the reaction with hemoglobin. nih.gov Under anaerobic conditions, this compound can react with nucleophiles like bisulfite to form various aniline derivatives, a process that has been studied in the context of understanding the mechanisms of carcinogenicity of arylamines. nih.gov
Applications of Specific Derivatives
Certain derivatives of this compound have found widespread use as highly effective analytical reagents, particularly in the field of gravimetric and colorimetric analysis.
N-Nitroso-N-phenylhydroxylamine (Cupferron) Synthesis and Analytical Reagent Applications
N-Nitroso-N-phenylhydroxylamine, commonly known as Cupferron in its ammonium salt form, is a well-established analytical reagent. wikipedia.orgchemicalbook.com Its synthesis is typically achieved through the nitrosation of this compound. wikipedia.org This can be accomplished by reacting this compound with a source of the nitrosonium ion (NO+), such as an alkyl nitrite (B80452), in the presence of ammonia (B1221849) to form the ammonium salt. wikipedia.org
Cupferron is renowned for its ability to form insoluble precipitates with a range of metal ions from acidic solutions. chemicalbook.comtaylorandfrancis.com The anion of Cupferron acts as a bidentate ligand, binding to metal cations through its two oxygen atoms to form stable five-membered chelate rings. wikipedia.orgtaylorandfrancis.com This property makes it a valuable reagent for the separation and quantitative determination of various metals.
Historically, Cupferron was considered a specific reagent for iron(II) and copper(II). chemicalbook.com However, further studies revealed its capability to form complexes with numerous other metals, even in strongly acidic conditions. chemicalbook.com It is widely used for the gravimetric and solvent extraction-based determination of metals such as:
Aluminum (Al) chemicalbook.comnih.gov
Bismuth (Bi) chemicalbook.com
Copper (Cu) chemicalbook.comnih.gov
Iron (Fe) chemicalbook.comtaylorandfrancis.comnih.gov
Mercury (Hg) chemicalbook.com
Thorium (Th) chemicalbook.comnih.gov
Tin (Sn) chemicalbook.com
Titanium (Ti) chemicalbook.comnih.gov
Vanadium (V) nih.gov
Zirconium (Zr) chemicalbook.com
The zirconium(IV) complex with Cupferron is particularly stable, allowing for the quantitative precipitation of zirconium from sulfuric acid media. chemicalbook.com The ability to separate metals like tin from zinc, and copper and iron from other metals, underscores its utility in analytical laboratories. nih.gov
Table 1: Metals Precipitated by Cupferron
| Metal Ion | Application |
|---|---|
| Aluminum (Al³⁺) | Colorimetric determination nih.gov |
| Bismuth (Bi³⁺) | Precipitation from acidic solution chemicalbook.com |
| Copper (Cu²⁺) | Separation and precipitation chemicalbook.comnih.gov |
| Iron (Fe³⁺) | Separation and precipitation chemicalbook.comtaylorandfrancis.comnih.gov |
| Thorium (Th⁴⁺) | Separation and precipitation nih.gov |
| Tin (Sn⁴⁺) | Separation from zinc chemicalbook.comnih.gov |
| Titanium (Ti⁴⁺) | Quantitative determination chemicalbook.comnih.gov |
| Vanadium (V⁵⁺) | Quantitative determination nih.gov |
This table is generated based on the provided text.
N-Benzoylphenylhydroxylamine and its Derivatives in Gravimetric Analysis
N-Benzoylphenylhydroxylamine (BPHA) has emerged as a superior alternative to Cupferron for certain analytical applications. cdnsciencepub.comrsc.org A significant advantage of BPHA is its stability towards heat, light, and air, allowing for indefinite storage, unlike the free acid form of Cupferron. rsc.org
BPHA is a versatile reagent for the gravimetric determination of several metals, including copper, iron, aluminum, and titanium. rsc.orgrsc.org The metal complexes formed with BPHA are often stable enough to be weighed directly after drying. rsc.org An important feature of BPHA is its selectivity. For instance, the determination of copper, iron, and aluminum can be carried out without interference from significant amounts of other metals like beryllium, cobalt, cadmium, manganese, nickel, and zinc. rsc.org
The precipitation conditions, particularly the pH, can be adjusted to achieve separation. For example, by controlling the pH, iron, aluminum, or titanium can be precipitated quantitatively, and then beryllium can be subsequently precipitated from the filtrate by raising the pH. osti.gov However, some interferences do exist. The precipitation of iron with BPHA is hindered by the presence of aluminum and chromium. rsc.org
Derivatives of BPHA have also been studied to enhance their analytical properties. cdnsciencepub.comasianpubs.org For example, N-furoyl-N-phenylhydroxylamine has been used for the gravimetric determination of Fe(III), V(V), Ni(II), and Cu(II). asianpubs.org These hydroxamic acid derivatives act as monobasic bidentate ligands, and their low solubility products allow for the direct weighing of the metal precipitates with high accuracy. asianpubs.org
Table 2: Applications of N-Benzoylphenylhydroxylamine in Gravimetric Analysis
| Metal Determined | Conditions and Separations |
|---|---|
| Copper (Cu²⁺) | Can be determined in the presence of phosphoric acid. rsc.org Separable from Be, Co, Cd, Mn, Ni, Zn. rsc.org |
| Iron (Fe³⁺) | Precipitation is interfered with by Al and Cr. rsc.org Cannot be separated from P₂O₅. rsc.org |
| Aluminum (Al³⁺) | Separable from Be, Co, Cd, Mn, Ni, Zn. rsc.org Cannot be separated from P₂O₅. rsc.org |
| Titanium (Ti⁴⁺) | Precipitate needs to be ignited to TiO₂ before weighing. rsc.org Separable from Al, but interfered with by Fe and P₂O₅. rsc.org |
This table is generated based on the provided text.
Advanced Catalytic Applications of N Phenylhydroxylamine
As an Intermediate in Pharmaceutical and Agrochemical Synthesis
N-Phenylhydroxylamine is a valuable precursor in the synthesis of a wide range of complex organic molecules that are essential for the pharmaceutical and agrochemical industries. fujifilm.com Its reactivity allows for the construction of various heterocyclic and aromatic structures.
One of the primary applications of N-PHA is in the synthesis of Cupferron , the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. solubilityofthings.commdpi.com This conversion is achieved by reacting this compound with a nitrite (B80452) source, such as butyl nitrite, in the presence of ammonia (B1221849). solubilityofthings.comgoogle.com Cupferron is a well-known analytical reagent used for the separation and quantitative determination of various metal ions, including copper, iron, tin, and vanadium. alphalabs.co.uk
In the realm of pharmaceuticals, this compound serves as a starting material for the synthesis of 2-alkylindoles . nih.govsigmaaldrich.comsigmaaldrich.com These indole (B1671886) derivatives are significant scaffolds in the development of new drug candidates. The synthesis involves a gold-catalyzed reaction of N-PHA with aliphatic terminal alkynes, proceeding through sequential 3,3-rearrangements and cyclodehydrations. nih.govsigmaaldrich.comsigmaaldrich.com
Furthermore, N-PHA is utilized in the production of other important heterocyclic compounds. It is a key reactant in the three-component one-pot catalytic synthesis of isoxazolidines , which are valuable in various chemical industries. nih.govsigmaaldrich.comsigmaaldrich.com This reaction typically involves an aldehyde and an α,β-unsaturated aldehyde. Additionally, N-PHA can be treated with an aldehyde and cyclopropane (B1198618) in a homo [3+2] dipolar cycloaddition reaction to yield tetrahydro-1,2-oxazines , which are significant building blocks in organic synthesis. nih.govsigmaaldrich.comsigmaaldrich.com
This compound also plays a role as an intermediate in the synthesis of p-aminophenol . sinocurechem.com In acidic solutions, this compound undergoes a rearrangement to form p-aminophenol, a crucial intermediate in the manufacturing of dyestuffs and analgesic drugs. sinocurechem.com The compound N-acetyl-n-phenylhydroxylamine can also be synthesized from this compound, providing another avenue for creating functionalized molecules. researchgate.net
Table 1: Key Pharmaceutical and Agrochemical Intermediates from this compound
| Intermediate | Synthetic Precursors | Key Reaction Type | Significance |
|---|---|---|---|
| Cupferron | This compound, Nitrite Source, Ammonia | Nitrosation | Analytical reagent for metal ion separation solubilityofthings.comgoogle.comalphalabs.co.uk |
| 2-Alkylindoles | This compound, Aliphatic Terminal Alkynes | Gold-catalyzed rearrangement and cyclodehydration | Pharmaceutical drug development nih.govsigmaaldrich.comsigmaaldrich.com |
| Isoxazolidines | This compound, Aldehydes, α,β-Unsaturated Aldehydes | Three-component one-pot catalytic reaction | Chemical industry applications nih.govsigmaaldrich.comsigmaaldrich.com |
| Tetrahydro-1,2-oxazines | This compound, Aldehyde, Cyclopropane | Homo [3+2] dipolar cycloaddition | Organic synthesis building block nih.govsigmaaldrich.comsigmaaldrich.com |
| p-Aminophenol | This compound | Acid-catalyzed rearrangement | Intermediate for dyestuffs and analgesics sinocurechem.com |
Role in Polymerization Inhibition
Derivatives of this compound are effective polymerization inhibitors, crucial for the safe storage and handling of reactive monomers. fujifilm.comalphalabs.co.uk These inhibitors function by scavenging free radicals that initiate polymerization, thereby extending the shelf life of various materials. specialchem.com
A prominent example is the aluminum salt of N-nitroso-N-phenylhydroxylamine (often referred to by trade names such as Q-1301 or Omnistab 510). alphalabs.co.uksinocurechem.comspecialchem.com This compound is recognized as a powerful polymerization inhibitor, even at low concentrations, and is suitable for the storage of highly reactive monomers. fujifilm.comalphalabs.co.uk It is widely used to prevent the premature polymerization of UV-curable coatings and inks, adhesives, photoresists, unsaturated polyester (B1180765) resins, vinyl monomers, and acrylate (B77674) oligomers during storage. sinocurechem.comspecialchem.com
The ammonium salt of N-nitroso-N-phenylhydroxylamine also serves as a polymerization inhibitor, particularly as a vapor phase inhibitor during the distillation of monomers like acrylic acid. google.comgoogleapis.com This is critical in industrial processes where elevated temperatures can promote unwanted polymerization.
These inhibitor compositions are often supplied as solutions to enhance their utility. google.comwipo.int For instance, tris(N-nitroso-N-phenylhydroxylamine)aluminum salt can be dissolved in liquid ethoxylated phenol (B47542) acrylates or alkyl methacrylates to create stable inhibitor solutions. google.com
Table 2: this compound Derivatives as Polymerization Inhibitors
| Inhibitor | Chemical Name | Applications |
|---|---|---|
| Q-1301 / Omnistab 510 | Tris(N-nitroso-N-phenylhydroxylamine) aluminum salt | UV-curable formulations, olefin resins, unsaturated polyester resins, vinyl monomers, acrylate oligomers alphalabs.co.uksinocurechem.comspecialchem.com |
| N-nitroso-N-phenylhydroxylamine ammonium salt | N-nitroso-N-phenylhydroxylamine ammonium salt | Vapor phase inhibitor for monomer distillation google.comgoogleapis.com |
Application in Dye Industry (Azo Dyes)
This compound is a key intermediate in the synthesis of azo compounds, which form the largest and most versatile class of synthetic dyes. solubilityofthings.com The synthesis of azo dyes often involves the coupling of a diazonium salt with a coupling component. This compound can be involved in the formation of the azo linkage (-N=N-).
Under alkaline conditions, this compound can react with nitrosobenzene (B162901) to form azoxybenzene (B3421426), which can be further reduced to azobenzene (B91143) , the parent compound of many azo dyes. mdpi.comnih.govpreprints.org This reaction pathway highlights the role of this compound as a precursor in building the chromophoric azo group.
More complex azo-containing structures can also be synthesized using this compound. For example, novel heterogeneous azo-nitrone compounds have been prepared through the reaction of an azoaldehyde (B1193976) with this compound. researchgate.net These specialized dyes can possess unique optical properties.
Table 3: Role of this compound in Azo Dye Synthesis
| Product | Reactants | Reaction Condition | Significance |
|---|---|---|---|
| Azobenzene | This compound, Nitrosobenzene | Alkaline conditions | Parent compound for a large class of dyes mdpi.comnih.govpreprints.org |
| Azo-nitrone compounds | This compound, Azoaldehyde | Multi-step synthesis | Specialized dyes with unique properties researchgate.net |
Role in Electroactive Material Synthesis
This compound has emerged as a valuable monomer for the synthesis of electroactive polymers, which are materials that can conduct electricity and are of interest for applications in electronics, sensors, and coatings.
A significant development in this area is the synthesis of poly(this compound) and its derivatives through a poly(condensation) reaction carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst. google.com These polymers are part of the broader family of polyanilines and contain alternating phenyl rings and nitrogen atoms in their backbone. google.com The resulting polymers are electroactive and can be processed into various forms such as films, fibers, and molded articles for use in electroactive coatings, paints, inks, and electrodes. google.com
The polymerization of this compound under these conditions is advantageous as it can lead to virtually quantitative yields of the polymer. google.com The resulting poly(this compound) can be reversibly oxidized and reduced, and its conductivity can be tuned, which is a key characteristic of conducting polymers. google.com The electrochemical reduction of nitrobenzene (B124822) can also lead to the formation of phenylhydroxylamine, which can then react with nitrosobenzene to form a reversible redox couple that can be trapped on surfaces like graphene oxide, creating a modified electrode with excellent electrocatalytic properties for applications such as ascorbic acid oxidation. acs.org
Table 4: Synthesis of Electroactive Materials from this compound
| Polymer/Material | Synthesis Method | Key Features | Potential Applications |
|---|---|---|---|
| Poly(this compound) | Anhydrous poly(condensation) with Lewis acid catalyst | Electroactive, processable into films and fibers, reversible redox behavior | Electroactive coatings, paints, inks, electrodes google.com |
| Graphene oxide-supported redox couple | In-situ electrochemical reduction of nitrobenzene | Surface-confined reversible redox couple | Electrocatalysis, sensors (e.g., for ascorbic acid) acs.org |
Theoretical and Computational Chemistry Studies on N Phenylhydroxylamine
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving N-Phenylhydroxylamine. It has been particularly instrumental in re-evaluating long-standing mechanistic proposals and providing a more nuanced understanding of the factors governing its reactivity.
Elucidation of Transition States and Intermediates (e.g., Bamberger Rearrangement)
DFT calculations have been pivotal in studying the Bamberger rearrangement of this compound to p-aminophenol. beilstein-journals.org For a long time, the mechanism was thought to involve a nitrenium ion (C₆H₅–NH⁺) as a key intermediate. beilstein-journals.org However, DFT studies have challenged this view. beilstein-journals.org
Computational investigations revealed that the nitrenium ion is highly unlikely to exist as a stable intermediate in the aqueous acidic conditions of the reaction. beilstein-journals.org This is due to the high nucleophilicity of the surrounding water cluster, which would inevitably attack the ion in an energetically favorable process without a significant activation barrier. beilstein-journals.org
Instead of the nitrenium ion, DFT calculations have proposed a new mechanism involving an "aniline dication-like" transition state. beilstein-journals.org This novel transition state was identified through the examination of a diprotonated reaction system, Ph–N(OH)H + (H₃O⁺)₂(H₂O)₁₃. beilstein-journals.org The calculated activation energy for this pathway closely matches the experimentally determined value of 24.8 kcal/mol, lending strong support to this new mechanistic model. beilstein-journals.org This work demonstrates the power of DFT in identifying previously unconsidered, complex transition states involving solvent molecules.
Proton Transfer Mechanisms
The role of proton transfer is crucial in the Bamberger rearrangement, and DFT calculations have provided a detailed picture of these processes. beilstein-journals.org Initial investigations modeling a monoprotonated system, Ph–N(OH)H + H₃O⁺(H₂O)n, found that the transition states involving proton transfers had activation energies much higher than the experimental value, suggesting this is not the rate-determining pathway. beilstein-journals.org
Electron Transfer Reactivity and Fukui Function Analysis
The electron transfer reactivity of this compound and its derivatives has been explored using computational methods, with Fukui function analysis being a key theoretical tool. The Fukui function is a concept within DFT that helps to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack by analyzing changes in electron density. researchgate.net It is calculated by considering the difference in electron density between the neutral molecule and its anionic (for nucleophilic attack, f+) or cationic (for electrophilic attack, f-) form. researchgate.net
Radical Scavenging Activity: N-H and O-H Bond Dissociation Energies
Hydroxylamines, including this compound, are recognized as effective antioxidants, a property attributed to their ability to scavenge free radicals. rcsb.org This activity is primarily governed by the energetics of breaking the N-H and O-H bonds.
Hydrogen Transfer Mechanisms in Antioxidant Research
The principal mechanism by which this compound and its derivatives act as antioxidants is through hydrogen atom transfer (HAT). rcsb.org In this process, the hydroxylamine (B1172632) donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reactions that can lead to cellular damage. rcsb.org Both the N-H and O-H groups can serve as hydrogen-donating centers. rcsb.org
Computational studies using DFT methods (specifically M06-2X/6-311++G(d,p) and CBS-QB3) have been employed to re-evaluate the bond dissociation enthalpies (BDEs) of these two bonds. rcsb.org The BDE is a critical parameter, as a lower BDE indicates that the hydrogen atom can be more easily abstracted, leading to more efficient radical scavenging. The research confirms that both bonds are active, but with different efficiencies depending on the environment. rcsb.org
| Bond | Gas Phase | DMSO | Water |
|---|---|---|---|
| N-H | 74.8 | 77.1 | 77.4 |
| O-H | ~69.8 | ~69.6 | ~71.4 |
Data sourced from a DFT study using M06-2X/6-311++G(d,p) and CBS-QB3 methods. rcsb.org O-H values are calculated based on the reported differences.
Modeling of Biological Interactions
Computational modeling is increasingly used to understand how this compound and its derivatives interact with biological macromolecules, providing insights into their mechanisms of action and toxicity.
Studies have investigated the interaction between this compound and human hemoglobin. rcsb.orgnih.gov These interactions are significant as they can lead to the formation of methemoglobin. nih.gov X-ray crystallography and UV-vis spectroscopy have been used to identify the products formed when this compound reacts with ferric hemoglobin. nih.gov The results revealed the formation of a β-hemichrome, Hb[α-FeIII(H₂O)][β-FeIII(His)₂-cySOx]{PhNHOH}, providing the first X-ray structural determination of such a derivative. nih.gov This modeling shows that while an initial nitrosobenzene (B162901) adduct may form, the isolable product can be a secondary degradation product, demonstrating a complex interaction pathway with the protein. rcsb.orgnih.gov
Furthermore, molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, have been used to explore the biological activity of related compounds. For example, docking studies on N-nitroso-N-phenylhydroxylamine (cupferron) have helped to identify possible binding modes within bacterial proteins, correlating with in vitro antimicrobial activity. nih.gov Similarly, homology modeling has been used to investigate the interaction of N-alkyl-N-hydroxyanilines with rat hepatic aryl sulfotransferase IV, an enzyme involved in the metabolism of these compounds. These models indicate that steric constraints in the enzyme's active site are critical in determining whether a compound acts as a substrate or an inhibitor.
There is also evidence suggesting that this compound's metabolites can interact with and cause damage to DNA. smolecule.com While detailed atomic-level models of this specific interaction are less common in the provided literature, the genotoxicity of its metabolites points to the importance of modeling its interactions with nucleic acids to fully understand its biological consequences. smolecule.comsmolecule.com
Advanced Analytical Methodologies in N Phenylhydroxylamine Research
Spectroscopic Characterization Techniques (e.g., ESR for Radical Detection)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, making it indispensable for the detection and characterization of radical intermediates derived from N-Phenylhydroxylamine.
Research has successfully employed ESR to identify radicals formed during the oxidation and reduction of N-PHA and related compounds. rsc.org In studies of the decomposition of N-PHA catalyzed by iron ions, ESR spectroscopy was used alongside UV spectroscopy to monitor the reaction kinetically, identifying the formation of phenylnitroxide radicals (PhNHO•). rsc.org The equilibrium between nitrosobenzene (B162901), this compound, and the PhNHO• radical is a key finding from these studies. rsc.org
In biological contexts, the ESR spin trapping technique has been pivotal. By using spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), researchers have detected and identified transient radical species in vivo and in vitro. For instance, following the administration of this compound to rats, a DMPO/hemoglobin thiyl free radical adduct was detected in the blood. nih.govresearchgate.net In vitro studies with rat red blood cells confirmed that N-PHA induces the formation of both DMPO/glutathiyl and DMPO/hemoglobin thiyl radical adducts. nih.govnih.gov These findings suggest that the phenylhydronitroxide radical, produced from the reaction of this compound with oxyhemoglobin, is responsible for the oxidation of thiols to their corresponding thiyl radicals. nih.govresearchgate.net
| Radical Species | Analytical Method | Context | Key Findings |
| Phenylnitroxide (PhNHO•) | ESR Spectroscopy | Oxidation/reduction in various solvents; Iron-catalyzed decomposition of N-PHA. | Identified as the first oxidation product of N-PHA; concentration controlled by equilibria with PhNO and PhNHOH. rsc.orgrsc.org |
| DMPO/Hemoglobin Thiyl Adduct | ESR Spin Trapping | In vivo (rat blood) after N-PHA administration; In vitro with rat red blood cells. | Detected as a six-line, strongly immobilized radical adduct, indicating N-PHA's role in oxidative processes in biological systems. nih.govresearchgate.net |
| DMPO/Glutathiyl Adduct | ESR Spin Trapping | In vitro with rat and human red blood cells. | Formation induced by N-PHA, highlighting interaction with cellular antioxidants like glutathione (B108866). nih.govnih.gov |
Chromatographic Methods for Product Analysis (e.g., GC)
Chromatographic techniques, particularly Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), are fundamental for the separation, identification, and quantification of products from reactions involving this compound. These methods provide crucial data on reaction selectivity and conversion rates.
In catalysis research, GC analysis is routinely used to monitor the progress of the reduction of nitrobenzene (B124822), where this compound is a key intermediate. For example, in the selective reduction of nitrobenzene to N-PHA, aniline (B41778), and azoxybenzene (B3421426) using gold nanoparticle catalysts, the product distribution was quantified by ¹H NMR spectroscopy and GC analysis. whiterose.ac.uk Similarly, studies on the ruthenium-catalyzed coupling of nitro and nitrile compounds with alcohols used GC-MS to identify N-benzylaniline and (E)-N-benzylideneaniline as products when this compound was used as a starting material, confirming its role as a possible intermediate. ionike.com
GC-MS has also been instrumental in confirming product identity in the development of new synthetic methods. For instance, in a one-pot synthesis of chiral N-substituted allylic amine compounds, the consumption of this compound and the formation of the desired product were monitored, and the final product was confirmed by GC-MS analysis. google.com In studies of aqueous flow catalysis for nitro to amine reductions, GC-MS was used to identify and quantify the products, revealing that under certain conditions, incomplete reduction led to the formation of this compound alongside the main product, aniline. nih.govsemanticscholar.org
| Reaction Studied | Analytical Method | Products Identified/Quantified | Research Focus |
| Catalytic reduction of nitrobenzene | GC, ¹H NMR | This compound, Aniline, Azoxybenzene | Evaluating catalyst selectivity and performance. whiterose.ac.ukrsc.org |
| Ruthenium-catalyzed coupling reactions | GC-MS | Aniline, N-benzylaniline, (E)-N-benzylideneaniline | Investigating reaction mechanisms and the role of N-PHA as an intermediate. ionike.com |
| Aqueous flow catalysis of nitroarenes | GC-MS | Aniline, this compound, Azoxybenzene | Monitoring reaction efficiency and identifying products of incomplete reduction. nih.govsemanticscholar.org |
| Synthesis of chiral allylic amines | GC-MS | Chiral N-substituted allylic amines | Confirming product identity and monitoring reaction completion. google.com |
Electrochemical Methods (e.g., Cyclic Voltammetry, Chronoamperometry)
Electrochemical methods are essential for probing the redox behavior of this compound, providing insights into electron transfer mechanisms and reaction kinetics. Cyclic Voltammetry (CV) and chronoamperometry are the most commonly employed techniques.
CV studies of this compound on a glassy carbon electrode in acetonitrile (B52724) show its oxidation to nitrosobenzene. researchgate.netd-nb.info The process can be complicated by factors such as hydrogen bonding and proton transfer, especially in the presence of species like acetate (B1210297). researchgate.netd-nb.info The electroreduction of N-aryl hydroxylamine (B1172632) derivatives has been investigated using CV, chronoamperometry, and numerical simulations, revealing that the mechanism can be complex, involving steps of radical anion formation and bond cleavage, complicated by subsequent reactions of the products. researchgate.netbohrium.com
These techniques are also central to understanding the multi-step electroreduction of nitrobenzene to aniline, where this compound is a critical intermediate. vub.be The reduction of nitrosobenzene yields this compound through a two-electron, two-proton process. researchgate.net In some cases, the reduction peaks corresponding to nitrosobenzene and this compound can be clearly identified in the cyclic voltammograms of nitrobenzene reduction, confirming the reaction pathway. nih.gov
| Technique | Experimental Conditions | Observation | Mechanistic Insight |
| Cyclic Voltammetry (CV) | 2 mM N-PHA in acetonitrile on a glassy carbon electrode. | Reversible oxidation to nitrosobenzene. researchgate.netd-nb.info | Direct observation of the N-PHA/nitrosobenzene redox couple. |
| CV and Chronoamperometry | N-(3-nitrophenyl)hydroxylamine in DMF. | Formation of a relatively stable radical anion. researchgate.netbohrium.com | Elucidation of the ECE (Electron transfer-Chemical step-Electron transfer) mechanism and the influence of molecular structure on radical stability. |
| Linear Sweep Voltammetry (LSV) | Nitrobenzene reduction in 0.3 M HClO₄ ethanolic solution. | Two-step reduction: nitrobenzene to N-PHA, then N-PHA to aniline. vub.be | Confirms the role of N-PHA as a stable intermediate in the overall reduction pathway to aniline. |
| Single Potential Step Chronoamperometry | Reduction of nitrosobenzene. | Stoichiometry of ~2 electrons determined for the formation of N-PHA. d-nb.info | Quantifies the number of electrons involved in the electrochemical conversion. |
X-ray Photoelectron Spectroscopy (XPS) Analysis in Catalysis Research
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a catalyst. In research involving this compound, which is often an intermediate in catalytic reductions of nitroaromatics, XPS provides crucial information about the nature of the active catalytic species.
In the development of gold nanoparticle (AuNP) catalysts for the selective reduction of nitrobenzene, XPS was used to characterize the surface of tetrachloroaurate-loaded precursors and the final reduced catalysts. whiterose.ac.uk The analysis revealed a shift in the Au 4f binding energies to lower values upon reduction, confirming the formation of metallic gold (Au(0)), the active catalytic species. whiterose.ac.uk
Similarly, in studies using phosphino-modified polymer-immobilized ionic liquid-stabilized AuNPs, XPS was part of the characterization suite for the catalyst precursors and the final catalysts. acs.org For novel heterogeneous catalysts like rhodium supported on covalent organic frameworks (Rh/COF), XPS is used to confirm the chemical environment of carbon and nitrogen within the framework and to verify the state of the supported metal. semanticscholar.orgacs.org In the photocatalytic reduction of nitrobenzene using hydroxyl-group-modified polymeric carbon nitride, XPS analysis confirmed the surface atomic ratios and the successful modification of the material, which was correlated with its enhanced selectivity towards this compound. rsc.orgrsc.org
| Catalyst System | Purpose of XPS Analysis | Key Findings from XPS |
| AuNP on phosphine-functionalized supports | Characterize Au oxidation state. | Shift in Au 4f binding energies confirmed reduction of Au(III) precursor to metallic Au(0) active species. whiterose.ac.uk |
| Rhodium on Covalent Organic Framework (Rh/COF) | Characterize the COF support and Rh state. | Confirmed the C=N bonding environment in the COF and provided information on the oxidation state of the rhodium catalyst. semanticscholar.orgacs.org |
| Hydroxyl-modified polymeric carbon nitride (photocatalyst) | Determine surface elemental composition and chemical states. | Confirmed the presence and ratio of C, N, and O, verifying the surface modification responsible for enhanced photocatalytic activity and selectivity. rsc.orgrsc.org |
| Fe and N co-doped mesoporous carbon (NMC-Fe) | Analyze the chemical states of N and Fe dopants. | Identified different nitrogen species (pyridinic-N, pyrrolic-N) and the Fe-N coordination, which are considered active sites for the catalytic reduction. researchgate.net |
Biological and Biochemical Interactions of N Phenylhydroxylamine
Interaction with Hemoglobin and Methemoglobin Formation Mechanisms
N-Phenylhydroxylamine (N-PHA) is a potent inducer of methemoglobinemia, a condition characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. oup.comnih.gov The interaction of N-PHA with red blood cells (RBCs) initiates a complex series of reactions that lead to oxidative damage. nih.govscispace.com
The high potency of this compound as a methemoglobin-forming agent is largely attributed to a catalytic, cyclic process within the erythrocyte. nih.govsmolecule.comechemi.com this compound reacts with oxyhemoglobin in a coupled oxidation process, resulting in the formation of methemoglobin and nitrosobenzene (B162901). srce.hrfrontiersin.orgnih.gov
This reaction is not a single-event detoxification. Instead, the nitrosobenzene formed is reduced back to this compound by intracellular reducing systems. nih.govsmolecule.com This reduction is an enzyme-mediated process that requires cofactors like NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is supplied by the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgnih.govastm.org The regenerated this compound is then free to oxidize another molecule of hemoglobin. This intraerythrocytic recycling allows a single molecule of the xenobiotic to cause the oxidation of multiple hemoglobin molecules, amplifying its toxic effect. srce.hrastm.org
| Reactant | Product(s) | Location | Key Process |
|---|---|---|---|
| This compound + Oxyhemoglobin (Fe²⁺) | Nitrosobenzene + Methemoglobin (Fe³⁺) | Erythrocyte | Oxidation |
| Nitrosobenzene + NADPH-dependent reductase | This compound | Erythrocyte | Reduction |
The reaction between this compound and oxyhemoglobin does more than just form methemoglobin; it is also a significant source of oxidative stress through the generation of reactive oxygen species (ROS). srce.hr During the co-oxidation, molecular oxygen is reduced to form partially reduced, highly reactive species such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). srce.hrnih.gov
These ROS can cause widespread cellular damage. Furthermore, the interaction leads to the formation of hemoglobin sulfhydryl free radicals. scispace.comresearchgate.netnih.gov It is proposed that a phenylhydronitroxide radical, produced from the reaction of this compound with oxyhemoglobin, is responsible for oxidizing thiol groups (-SH) in hemoglobin and glutathione (B108866) to their respective thiyl free radicals. researchgate.netnih.gov These hemoglobin thiyl radicals are unstable and can lead to protein cross-linking and damage to critical membrane skeletal proteins, ultimately compromising the structural integrity of the red blood cell. scispace.com
This compound and its oxidized metabolite, nitrosobenzene, are electrophilic species capable of forming covalent bonds, or adducts, with nucleophilic residues on proteins. researchgate.netdntb.gov.ua Studies involving model peptides with cysteine (Cys), histidine (His), and lysine (B10760008) (Lys) sidechains have identified the cysteine thiolate group as the most reactive nucleophile for these metabolites. researchgate.netdntb.gov.ua
When this compound reacts with hemoglobin, it primarily forms sulfinamide adducts (-SO-NH-C₆H₅) on cysteine residues. researchgate.netacs.org These adducts are stable and can serve as biomarkers of exposure. dntb.gov.ua Reactions with nitrosobenzene can yield both sulfinamide and further oxidized sulfonamide (-SO₂-NH-C₆H₅) adducts. researchgate.netresearchgate.net In human hemoglobin, several specific cysteine residues have been identified as sites of adduction, including the highly reactive and surface-exposed β⁹³Cys, as well as α¹⁰⁴Cys and β¹¹²Cys. researchgate.netojp.gov The formation of these adducts can induce structural changes in the hemoglobin protein, including a loss of α-helical content. researchgate.netdntb.gov.ua
| Reactant | Target Residue | Primary Adduct Type | Identified Hb Adduction Sites |
|---|---|---|---|
| This compound | Cysteine | Sulfinamide | α¹⁰⁴Cys, β⁹³Cys, β¹¹²Cys |
| Nitrosobenzene | Cysteine | Sulfinamide & Sulfonamide | α¹⁰⁴Cys, β⁹³Cys, β¹¹²Cys |
Metabolism and Detoxification Pathways
The toxicity of many aromatic amines, including aniline (B41778), is not caused by the parent compound itself but by its metabolic products. oup.comscispace.com The biotransformation of these compounds occurs primarily in the liver and involves a balance between metabolic activation and detoxification. canada.ca
For aromatic amines, N-hydroxylation is the principal metabolic activation pathway responsible for their toxic effects. scispace.comcanada.ca This reaction converts the amine into a reactive N-hydroxy metabolite, such as this compound from aniline. oup.comcanada.ca These N-hydroxylated metabolites are directly responsible for inducing methemoglobinemia and hemolysis. nih.govsrce.hr
This activation pathway is contrasted with detoxification pathways, such as N-acetylation, which converts aniline to the less toxic acetanilide. canada.ca The balance between these competing pathways can vary between species and individuals, influencing their susceptibility to the toxic effects of aromatic amines. canada.ca
The metabolic conversion of aromatic amines to their N-hydroxy derivatives is catalyzed by the cytochrome P-450 (CYP) mixed-function oxidase system, located within the endoplasmic reticulum (microsomes) of liver cells. nih.govcanada.cawikipedia.org Specific CYP isozymes, such as CYP1A2, are known to be involved in the N-hydroxylation of primary aromatic amines. nih.govnih.govnih.gov The this compound formed in the liver is then transported via the blood to the red blood cells, where it initiates its toxic effects. oup.com
While N-hydroxylation is a bioactivation step, the body also has detoxification mechanisms for this compound. One such pathway is its rearrangement to form ortho- and para-aminophenols. nih.gov These aminophenols have a lower potential for toxicity and are more water-soluble, facilitating their excretion through the kidneys. nih.gov
| Process | Parent Compound | Metabolite | Enzyme System | Location | Effect |
|---|---|---|---|---|---|
| N-Hydroxylation | Aniline | This compound | Cytochrome P-450 (e.g., CYP1A2) | Liver Microsomes | Activation |
| N-Acetylation | Aniline | Acetanilide | N-acetyltransferase | Liver | Detoxification |
| Rearrangement | This compound | o/p-Aminophenol | - | - | Detoxification |
Formation of Aminophenols (Ortho- and Para-Aminophenols) as Detoxification Products
A crucial detoxification pathway for this compound involves its rearrangement to form ortho- and para-aminophenols. nih.govechemi.com This process, known as the Bamberger rearrangement, occurs in the presence of strong aqueous acid. wikipedia.org The reaction is initiated by the protonation of the this compound. While N-protonation is favored, it is the O-protonation that leads to the formation of a nitrenium ion, which then reacts with water to yield 4-aminophenol (B1666318). wikipedia.org This rearrangement is considered a detoxification mechanism because the resulting aminophenols have a lower potential for toxicity and can be more readily excreted by the kidneys. nih.govechemi.com Under anaerobic conditions, this compound can also react with bisulfite to form o-aminophenol and p-aminobenzenesulfonic acid. nih.gov
The Bamberger rearrangement is an intermolecular process, as demonstrated by isotopic labeling studies. beilstein-journals.org The reaction is catalyzed by acid, and the rate can be influenced by the solvent and the presence of other nucleophiles. psu.eduresearchgate.net For instance, in the presence of hydrochloric acid, both 2- and 4-chloro-amino derivatives can be formed. beilstein-journals.org
Conjugation Reactions
This compound and its metabolites can undergo conjugation reactions, which are phase II metabolic processes that increase water solubility and facilitate excretion. These reactions include sulfation and glucuronidation. cdc.govnih.gov Sulfation of aromatic hydroxylamines is a significant pathway that can lead to either detoxification or bioactivation. nih.gov For example, the sulfated products of certain aromatic hydroxylamines can be reactive and lead to the formation of DNA adducts. nih.gov Similarly, N-hydroxy-N-acetylarylamines can undergo glucuronidation. researchgate.net
Enzyme Substrate in Metabolism and Detoxification Processes
This compound serves as a substrate for several enzymes involved in metabolic and detoxification pathways. smolecule.com Cytochrome P450 enzymes are involved in the metabolism of this compound. nih.gov For instance, a cytochrome P-450 complex can be formed through the reaction of phenylhydroxylamine with aerobic microsomes. nih.gov
This compound is also a substrate for arylamine N-acetyltransferases (NATs). acs.org These enzymes catalyze both N-acetylation of arylamines and O-acetylation of N-arylhydroxylamines. acs.org The O-acetylation of this compound can lead to the formation of reactive N-acetoxyarylamines. acs.org
Potential for DNA Adduct Formation via Nitrenium Ions
This compound can be metabolically activated to form reactive nitrenium ions, which are highly electrophilic species capable of binding to DNA and forming DNA adducts. nih.govnih.gov This process is a critical step in the initiation of chemical carcinogenesis by aromatic amines. The formation of these nitrenium ions can occur through several pathways.
Role of O-acetylation by N-Acetyltransferases (NAT) and Acetate (B1210297) Cleavage
One major pathway for the formation of nitrenium ions involves the O-acetylation of this compound by N-acetyltransferases (NATs). acs.orgbund.de This enzymatic reaction produces an N-acetoxyarylamine. acs.org Subsequent cleavage of the acetate group from the N-acetoxyarylamine generates a highly reactive nitrenium ion, which can then react with DNA. nih.govbund.de The efficiency of this process can be influenced by an individual's NAT acetylator status, with "fast acetylators" potentially having a higher capacity for this bioactivation step. bund.de
Protonation and Dehydration in Acidic Environments
Nitrenium ions can also be formed from this compound under acidic conditions through protonation and subsequent dehydration. bund.de In an acidic environment, such as in the urinary bladder, the hydroxyl group of this compound can be protonated. nih.govbund.de This is followed by the loss of a water molecule, leading to the direct formation of a reactive nitrenium ion. wikipedia.orgnih.govbund.de This pathway highlights the potential for this compound to exert genotoxic effects in acidic tissues.
Toxicological Mechanisms of N Phenylhydroxylamine
Mechanism of Hemotoxicity and Hemolytic Anemia Induction
The hemotoxicity of N-phenylhydroxylamine is a primary concern, leading to conditions such as hemolytic anemia. srce.hr This toxicity is not typically caused by the parent compounds, such as aniline (B41778), when incubated directly with erythrocytes, but rather by their N-hydroxy metabolites formed in the liver. scispace.comsrce.hr These metabolites initiate a cascade of events within the red blood cells, culminating in cellular damage and premature removal from circulation. scispace.com The major events include the reaction of N-hydroxyarylamines with oxyhemoglobin, the generation of reactive oxygen species, and subsequent damage to cellular components. scispace.com
This compound is a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. longdom.orglongdom.org This conversion renders hemoglobin unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia. longdom.orggithub.io
The mechanism involves a "coupled oxidation" process where this compound reacts with oxyhemoglobin. srce.hr This reaction produces methemoglobin and nitrosobenzene (B162901). nih.govechemi.comcdc.gov A critical aspect of PHA's high potency is the subsequent intraerythrocytic recycling of nitrosobenzene. nih.govechemi.com Within the red blood cell, NADPH-dependent reductases, utilizing reducing power from the hexose (B10828440) monophosphate shunt, reduce nitrosobenzene back to this compound. longdom.orglongdom.org This regenerated PHA can then oxidize another hemoglobin molecule, establishing a catalytic cycle that produces many equivalents of methemoglobin for each initial equivalent of the compound. srce.hr This redox cycling of this compound and nitrosobenzene is considered the principal driver of methemoglobin formation. cdc.gov
A key feature of this compound-induced oxidative stress is the depletion of reduced glutathione (B108866) (GSH) in erythrocytes. srce.hramanote.com Glutathione is a critical antioxidant that protects cellular components, including hemoglobin and essential proteins, from oxidative damage by neutralizing reactive oxygen species. srce.hr
The structural integrity and deformability of erythrocytes are maintained by a complex network of cytoskeletal proteins, primarily the spectrin-actin meshwork. scispace.com Oxidative damage induced by this compound and its metabolites can lead to significant alterations in this structure. scispace.com
Research has shown that N-hydroxyarylamines react with oxyhemoglobin to produce reactive oxygen species and sulfur-centered free radicals from hemoglobin's sulfhydryl groups. scispace.com These radicals can then attack and form adducts with membrane skeletal proteins, including spectrin (B1175318) and ankyrin. scispace.com Studies using aniline analogs like para-iodo-PHA revealed that treatment caused protein band 2.1 (ankyrin) to become broader and band 2.2 to diminish, indicating significant damage to the cytoskeleton. srce.hramanote.com Phenylhydrazine, a similar oxidizing agent, was also found to cause a decrease in the amount of spectrin. nih.gov These modifications compromise the structural integrity of the erythrocyte, leading to changes in cell shape and reduced flexibility, which ultimately results in the premature sequestration and destruction of the damaged cells by the spleen. scispace.com
Carcinogenic Arylation of Nucleic Acid Residues
Arylhydroxylamines, including this compound, are implicated in chemical carcinogenesis. researchgate.net The conventional mechanism involves metabolic activation to form esters, which then generate highly reactive nitrenium ions that bind to DNA, forming adducts. researchgate.net However, alternative pathways have been proposed.
An alternative mechanism for the carcinogenic arylation of nucleic acid residues by arylhydroxylamines has been described that does not necessitate the formation of short-lived free radicals or nitrenium ions. nih.govechemi.comsci-hub.ru This proposed pathway involves the direct nucleophilic attack on the arylhydroxylamine. nih.govsci-hub.ru
In a model system under anaerobic conditions, this compound was shown to react with bisulfite, a model nucleophile. nih.govsci-hub.ru This reaction yielded products such as aniline, o-aminophenol, p-aminophenol, and aminobenzenesulfonic acids. nih.govechemi.com The formation of these products is explained by the nucleophilic attack of both bisulfite and sulfite (B76179) on the this compound, followed by covalent addition-elimination processes. nih.govsci-hub.ru This scheme suggests that arylhydroxylamines can directly arylate biological nucleophiles, such as residues in DNA, without first forming highly unstable intermediates like nitrenium ions. nih.govechemi.comsci-hub.ru
Sulfhemoglobin Formation Mechanisms
In addition to methemoglobin, this compound can induce the formation of sulfhemoglobin (SHb), another dysfunctional form of hemoglobin that cannot transport oxygen. nih.gov Investigations into the mechanism of SHb formation have revealed that it is a distinct process from methemoglobinemia. researchgate.netjst.go.jp
Studies incubating erythrocytes with this compound confirmed that sulfhemoglobin is produced by the N-hydroxy metabolites of aniline and its derivatives. researchgate.netjst.go.jp Crucially, research indicates that sulfhemoglobin is not induced via methemoglobin as an intermediate. nih.govresearchgate.netjst.go.jpsmolecule.com The formation of sulfhemoglobin typically appears with a significant delay compared to the rapid onset of methemoglobinemia. nih.gov While both toxicities are induced by PHA, they appear to follow separate mechanistic pathways. researchgate.netjst.go.jp
Research Findings on Hemotoxic Effects of Phenylhydroxylamines
The following table summarizes the findings from a mechanistic study on the hemotoxic effects of this compound (PHA) and its halogenated analogs in rats.
| Compound | Peak MetHb Induction | Time to Peak | Effect on Glutathione (GSH) | Effect on Cytoskeleton |
| Phenylhydroxylamine (PHA) | Moderate | - | Depletion observed | - |
| para-fluoro-PHA | ~70% | Quickest response | - | - |
| para-bromo-PHA | 78% (Highest peak) | - | Marked depletion, higher than PHA | - |
| para-iodo-PHA | 75% | - | Depletion observed | Broadening of protein band 2.1, diminishment of band 2.2 |
| Data sourced from studies on male Sprague-Dawley rats. srce.hramanote.com |
Dose- and Time-Dependent Toxicological Responses
The toxicological effects of this compound (PHA) are markedly influenced by both the concentration of the compound and the duration of exposure. Research has demonstrated that these two factors are critical in determining the extent of cellular and systemic damage, particularly concerning hematotoxicity and oxidative stress. The responses are often nonlinear, with threshold effects and saturation points observed in various experimental models.
Detailed research findings reveal that the interaction of PHA with erythrocytes (red blood cells) is a primary mechanism of its toxicity, leading to a cascade of events that are both dose- and time-dependent. Studies using rat erythrocytes have shown that PHA and its derivatives induce the formation of methemoglobin (MetHb), a form of hemoglobin that cannot bind oxygen, in a manner directly related to the concentration and incubation time. nih.gov For instance, when washed rat red blood cells were treated with PHA derivatives at concentrations ranging from 30 to 300 µM, MetHb levels increased to as high as 75% and remained elevated for up to 240 minutes. nih.gov The response kinetics show that higher concentrations not only produce a greater peak MetHb level but also a more sustained period of elevation. nih.govsrce.hr
In vivo studies in rats further corroborate these findings. The administration of PHA resulted in a dose-dependent increase in blood methemoglobin content; a maximum increase of approximately 18-fold was observed at a dose of 0.2 mmol/kg. oup.com This effect is a key feature of PHA's toxic profile and correlates with other systemic consequences, such as splenomegaly (enlargement of the spleen). oup.com The spleen, responsible for clearing damaged erythrocytes from circulation, becomes enlarged in a dose-dependent manner following PHA exposure. At a dose of 0.025 mmol/kg, a significant increase in spleen-to-body-weight ratio was observed, with this effect becoming more pronounced at higher doses, reaching an 87% increase at 0.2 mmol/kg. oup.com
The loss of circulating erythrocytes is another critical dose-dependent response. Research indicates a threshold level of 100 µmol L-1 for a pronounced effect on erythrocyte loss, with the effect plateauing at concentrations around 325 µmol L-1, suggesting a saturation of the toxic mechanism. srce.hr This erythrocyte damage is linked to oxidative stress. Studies have identified the generation of glutathione (GSH) thiyl free radicals in rat erythrocytes exposed to hemolytic concentrations of PHA (50-300 µM). nih.gov At higher concentrations (≥ 200 µM), a time-dependent transition from a GSH thiyl radical to a hemoglobin thiyl radical signal is observed, indicating a progression of oxidative damage within the cell. nih.gov This is further supported by dose-dependent increases in splenic lipid peroxidation and total iron content, which are markers of oxidative damage. oup.com
Beyond hematotoxicity, PHA has been shown to exhibit genotoxic effects in a dose-dependent manner. In studies using human fibroblasts, PHA induced a dose-related increase in the frequency of sister chromatid exchange (SCE), a marker for DNA damage, with concentrations between 0.001 and 0.5 mmol causing a significant rise in SCE and inhibition of cell proliferation. nih.gov
The following tables summarize key dose- and time-dependent findings from various research studies.
Table 1: Dose-Response of this compound on Hematological and Splenic Parameters in Rats
This table presents data from a study where rats received four daily doses of this compound (PHA) via gavage. Measurements were taken 24 hours after the final dose. The results demonstrate a clear dose-dependent increase in methemoglobin, spleen-to-body-weight ratio, and splenic iron content.
| Dose (mmol/kg) | Methemoglobin Increase (Fold-Change vs. Control) | Spleen-to-Body-Weight Ratio Increase (%) | Splenic Iron Content Increase (%) |
| 0.025 | >1 | 28 | 88 |
| 0.05 | ~5 | 40 | 135 |
| 0.1 | ~12 | 66 | 168 |
| 0.2 | ~18 | 87 | 209 |
Data sourced from Khan et al., 1999. oup.com
Table 2: Dose- and Time-Dependent Methemoglobin Formation in Rat Erythrocytes
This table illustrates the effects of different concentrations of Phenylhydroxylamine (PHA) and its halogenated analogs on methemoglobin (MetHb) formation in isolated rat red blood cells over time.
| Concentration (µmol L⁻¹) | Peak MetHb Level (%) | Time to Peak Response | Observations |
| 100 | Moderate | Varies by analog | A threshold dose for significant MetHb induction. srce.hr |
| 200 | High | Varies by analog | Substantial increase in MetHb formation compared to lower doses. srce.hr |
| 300 | ~75-78% | Varies by analog | Near-maximal MetHb levels observed, remaining elevated for up to 240 minutes. nih.govsrce.hr |
Data synthesized from Singh et al., 2007 and Khan et al., 1995. nih.govsrce.hr
Table 3: Dose-Dependent Genotoxicity of this compound in Human Fibroblasts
This table summarizes the genotoxic effects of this compound (PHA) on human fibroblast cell cultures after a two-hour exposure.
| Concentration (mmol) | Effect on Sister Chromatid Exchange (SCE) | Effect on Cell Proliferation |
| 0.001 - 0.5 | Dose-related increase (1.4-fold elevation) | Inhibition |
| 0.5 | Significant SCE increase | Cell Death |
Data sourced from Wilmer JL et al., 1981, as cited in HSDB. nih.gov
Research Challenges and Future Directions in N Phenylhydroxylamine Studies
Improving Selectivity in Catalytic Synthesis of N-Phenylhydroxylamine
The catalytic reduction of nitroaromatics is the most common method for synthesizing N-PHA. nih.govmdpi.com A primary challenge in this process is controlling the selectivity towards N-PHA, as it is an intermediate that can be further reduced to aniline (B41778). nih.govmdpi.com Designing catalytic systems that favor the formation of N-PHA over the thermodynamically more stable aniline is a key area of research. mdpi.comresearchgate.net
Several strategies have been explored to enhance selectivity:
Catalyst Modification: The use of bimetallic catalysts, such as Pt-Sn, has shown promise in improving selectivity. mdpi.com For instance, a Pt-Sn catalyst supported on nylon powder achieved 65% selectivity towards N-aryl hydroxylamine (B1172632) at 80% nitrobenzene (B124822) conversion. mdpi.com The electronic state of the catalyst can also be regulated to affect the adsorption of N-PHA, thereby preventing its further hydrogenation. mdpi.com Modifying the surface of catalysts with organic molecules, like ethylenediamine (B42938) on Pt nanowires, can create an electron-rich surface that favors the desorption of N-PHA. mdpi.com
Reaction Conditions: Temperature is a critical factor influencing selectivity. mdpi.com Low temperatures generally favor higher yields of N-PHA. rsc.org For example, with a supported platinum nanoparticle catalyst, increasing the hydrogen pressure from 4 bar to 23 bar in ethanol (B145695) increased the maximum yield of N-PHA from 55% to 80%. rsc.org
Additives: The addition of certain compounds can significantly boost selectivity. Dimethylaminopyridine (DMAP) has been identified as an additive that enhances both the conversion of nitrobenzene and the selectivity for N-PHA in the absence of dimethyl sulfoxide (B87167) (DMSO). mdpi.com Similarly, the use of amines like triethylamine (B128534) in conjunction with Pt/C catalysts can lead to very high selectivity. rsc.org
Solvent Effects: The choice of solvent plays a crucial role. Gold nanoparticles stabilized by phosphine-decorated polymer immobilized ionic liquids have demonstrated the ability to produce N-PHA with over 99% selectivity in water under a nitrogen atmosphere. acs.orgresearchgate.net Switching the solvent to ethanol, however, dramatically shifts the selectivity towards azoxybenzene (B3421426). acs.orgresearchgate.netresearchgate.net
| Catalyst | Reducing Agent/Hydrogen Source | Solvent/Additive | Selectivity for N-PHA | Reference |
|---|---|---|---|---|
| Pt-Sn on nylon powder | Hydrogen | - | 65% | mdpi.com |
| Supported Palladium | - | - | Temperature-dependent | mdpi.com |
| Pt/C | - | DMAP | >99% | researchgate.net |
| AuNP@PPh2-PIILP | Sodium borohydride (B1222165) | Water | >99% | acs.orgresearchgate.net |
| Supported Pt nanoparticles | Hydrogen | Ethanol, TMEDA | Up to 97% | rsc.org |
Understanding Complex Reaction Pathways and Intermediates
The reduction of nitroaromatics to N-PHA involves a complex network of reactions with several possible intermediates. nih.gov The two main proposed pathways are the direct route, which proceeds through nitrosobenzene (B162901) to N-PHA, and the condensation pathway, where intermediates can couple to form products like azoxybenzene. whiterose.ac.ukrsc.org A comprehensive understanding of these pathways and the intermediates involved is essential for designing more selective and efficient synthetic methods. mdpi.com
Key intermediates in the formation of N-PHA from nitrobenzene include nitrosobenzene. rsc.org The subsequent reaction of N-PHA can lead to the formation of aniline or rearrangement products like 4-aminophenol (B1666318), particularly in the presence of strong acids (Bamberger rearrangement). wikipedia.orgresearchgate.net The formation of azoxybenzene from the condensation of nitrosobenzene and this compound has also been studied, with the dehydration of an N,N'-dihydroxy intermediate being the rate-determining step. rsc.org
Mechanistic investigations have revealed that intermediates can be stabilized on the catalyst surface. For example, ruthenium complexes with an N-substituted hydroxylamine ligand have been identified as intermediates in the reaction of dioxoruthenium(VI) porphyrins with this compound. nih.gov The stability and reactivity of these intermediates are influenced by factors such as the catalyst, solvent, and pH. mdpi.comrsc.org
Development of Green and Sustainable Synthetic Methodologies
Traditional methods for N-PHA synthesis often involve stoichiometric amounts of metal reductants like zinc, leading to the generation of significant amounts of waste. nih.govmdpi.com There is a growing need to develop greener and more sustainable synthetic routes that minimize environmental impact. chemistryjournals.net
Key areas of focus for green synthesis of N-PHA include:
Catalytic Transfer Hydrogenation: Using safer hydrogen donors like hydrazine (B178648) in place of H2 gas can improve the environmental credentials of the process. mdpi.com
Aqueous Synthesis: Performing reactions in water as a solvent is a major goal of green chemistry. nih.gov The use of gold nanoparticles in water for the reduction of nitrobenzene to N-PHA is a significant step in this direction. acs.org
Alternative Energy Sources: Techniques like ultrasound-assisted synthesis have been shown to improve reaction efficiency and reduce reaction times. mdpi.com For example, the reduction of nitroaromatics using zinc and formamide (B127407) under ambient conditions assisted by ultrasound achieved a 91% yield of N-PHA in 40 minutes. mdpi.com
Renewable Feedstocks: While not yet widely applied to N-PHA synthesis, the use of renewable resources as starting materials is a key principle of green chemistry that could be explored in the future. chemistryjournals.net
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes, making them a promising technology for the sustainable production of N-PHA. researchgate.netchemistryjournals.net
Further Elucidation of Biological and Toxicological Mechanisms
This compound is a metabolite of aniline and is implicated in its toxicity. researchgate.net It is known to induce methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen. nih.govcdc.gov The mechanism involves a redox cycle where N-PHA and nitrosobenzene are interconverted, leading to the oxidation of hemoglobin. cdc.govnih.gov
Further research is needed to fully understand the complex biological and toxicological pathways of N-PHA. This includes:
Protein Adduction: Proteomic studies have shown that N-PHA can form adducts with proteins, particularly at thiol-containing residues, which can lead to oxidative stress.
Reaction with Nucleophiles: N-PHA can react with biological nucleophiles like bisulfite, forming various products. nih.gov This reactivity may be an alternative pathway for its carcinogenic effects, not necessarily involving highly reactive intermediates like nitrenium ions. nih.gov
Oxidative Degradation: In aqueous solutions at physiological pH, N-PHA degrades to form nitrosobenzene, nitrobenzene, and azoxybenzene in an oxygen-dependent reaction. nih.gov Understanding the factors that control this degradation is important for assessing its stability and fate in biological systems.
Structure-Activity Relationships in Catalysis and Biological Activity
Understanding the relationship between the structure of N-PHA derivatives and their activity is crucial for both catalysis and biological applications.
In Catalysis: The substituents on the phenyl ring of N-PHA can influence its reactivity and the selectivity of its formation. For instance, the presence of electron-donating or electron-withdrawing groups can affect the electronic properties of the nitro group, thereby influencing the rate and selectivity of its reduction. rsc.org Establishing a clear structure-activity relationship is essential for designing catalysts that can selectively produce a wide range of substituted N-PHA derivatives. nih.govmdpi.com
In Biological Activity: The antioxidant properties of N-phenylhydroxylamines are attributed to the hydrogen-donating ability of both the N-H and O-H bonds. rsc.org The bond dissociation enthalpies of these bonds, and thus the antioxidant activity, can be modulated by substituents on the aromatic ring. rsc.org A deeper understanding of these structure-activity relationships could aid in the design of N-PHA derivatives with specific biological activities or reduced toxicity.
Advanced Computational Modeling for Mechanistic Insights
Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the complex reaction mechanisms involved in N-PHA synthesis and reactivity.
DFT calculations have been used to:
Investigate Reaction Pathways: Computational studies have been employed to explore the mechanism of the Bamberger rearrangement of this compound, suggesting that a nitrenium ion intermediate may not be involved due to the high nucleophilicity of the surrounding water cluster. researchgate.netbeilstein-journals.orgebi.ac.uk Instead, a new mechanism involving an aniline dication-like transition state has been proposed. beilstein-journals.orgebi.ac.uk
Determine Bond Dissociation Enthalpies: DFT methods have been used to re-evaluate the bond dissociation enthalpies of the N-H and O-H bonds in this compound, providing insights into its radical-trapping activity. rsc.org
Understand Catalyst-Substrate Interactions: Computational modeling can help to understand how substrates and intermediates interact with catalyst surfaces, providing a basis for the rational design of more selective catalysts.
Further development and application of advanced computational methods will be invaluable for gaining deeper mechanistic insights into all aspects of this compound chemistry.
Q & A
Synthesis and Optimization
Basic: What are the most common synthetic routes for N-phenylhydroxylamine, and how do reaction conditions influence yield? this compound is primarily synthesized via catalytic hydrogenation of nitrobenzene. For example, Pt-based catalysts under ambient H₂ pressure yield this compound as an intermediate in nitrobenzene-to-aniline reduction, with yields dependent on solvent polarity and catalyst choice . Key factors include pH (acidic conditions favor stability) and exclusion of oxygen to suppress condensation pathways (e.g., azoxybenzene formation) .
Advanced: How can selective synthesis of this compound be optimized to avoid over-reduction to aniline? Selectivity is achieved through solvent-dependent catalysis. For instance, AuNPs immobilized on phosphino-modified ionic liquid supports in polar aprotic solvents (e.g., THF) achieve >97% selectivity for this compound by suppressing condensation. PEG-modified catalysts further enhance hydrophilicity, reducing reaction times to 40 minutes . Mechanistic studies suggest solvent polarity modulates electron transfer, favoring four-electron reduction to this compound over six-electron pathways to aniline .
Analytical Characterization
Basic: What analytical techniques are essential for characterizing this compound? Standard methods include:
- Melting point analysis (83–84°C) .
- ¹H-NMR spectroscopy to confirm intermediate formation (e.g., δ 6.8–7.4 ppm for aromatic protons) .
- Cyclic voltammetry to track redox behavior, with reversible oxidation to nitrosobenzene at +0.21 V .
Advanced: How can in situ electrochemical methods resolve kinetic ambiguities in this compound formation? Real-time cyclic voltammetry coupled with NMR monitoring reveals that this compound accumulates transiently during nitrobenzene reduction. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance, linking catalyst surface properties to intermediate stability .
Stability and Degradation
Basic: What are the storage requirements for this compound? Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidative degradation. Instability arises from autoxidation to nitrosobenzene and dimerization under light or heat .
Advanced: What mechanistic insights explain this compound’s degradation pathways? Protonation at the oxygen atom (O-protonation) generates a nitrenium ion, which reacts with nucleophiles (e.g., H₂O) to form 4-aminophenol via the Bamberger rearrangement. Computational studies (ACD/ToxSuite) predict decomposition kinetics, with half-lives <24 hours in aqueous media .
Mechanistic Studies
Advanced: How do competing reduction pathways (direct vs. condensation) influence this compound’s role in nitroarene transformations? In Pt-catalyzed systems, this compound accumulation indicates the rate-determining step is its reduction to aniline. Conversely, strong bases (e.g., NaOH) promote condensation with nitrosobenzene to azoxyarenes. Solvent polarity (e.g., CO₂/H₂O systems) shifts equilibrium toward direct reduction .
Applications in Organic Synthesis
Advanced: How does this compound enable green synthesis of p-aminophenol? In CO₂/H₂O biphasic systems, this compound undergoes acid-catalyzed Bamberger rearrangement to p-aminophenol with 85% yield. Photocatalytic systems (e.g., hydroxyl-modified carbon nitride) achieve selective hydrogenation under visible light, avoiding hazardous reagents .
Data Contradictions
Advanced: Why do reported yields for nitrobenzene-to-N-phenylhydroxylamine synthesis vary (e.g., 4% vs. 95%)? Discrepancies arise from catalyst type (AuNPs vs. Pt), solvent (THF vs. H₂O), and oxygen exclusion. For example, aerobic conditions favor azoxybenzene formation, reducing this compound yields to <5% .
Safety and Toxicity
Basic: What safety protocols are critical for handling this compound? Use PPE (gloves, goggles) and work in fume hoods. Toxicity (H301: Toxic if swallowed) necessitates spill containment with inert adsorbents. Degradation products (e.g., nitrosobenzene) require separate hazard assessments .
Biochemical Transformations
Advanced: How do microbial systems metabolize this compound? Pseudomonas putida 2NP8 oxidizes this compound to nitrophenol via hydroxylaminobenzene intermediates. Enzymatic pathways (e.g., hydrolases) offer biocatalytic routes for amine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
